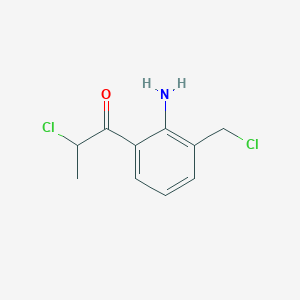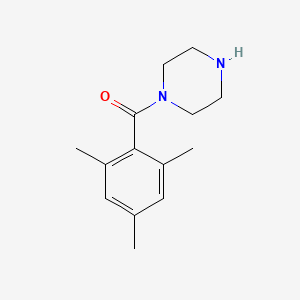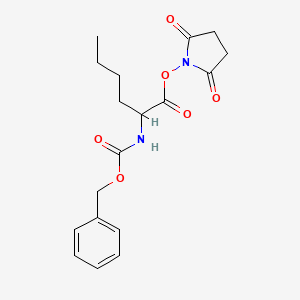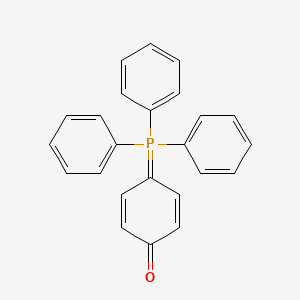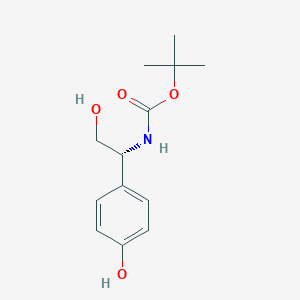![molecular formula C13H16O2 B14066869 1-Propanone, 2-hydroxy-2-methyl-1-[4-(1-methylethenyl)phenyl]- CAS No. 101649-40-5](/img/structure/B14066869.png)
1-Propanone, 2-hydroxy-2-methyl-1-[4-(1-methylethenyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 2-hydroxy-2-methyl-1-[4-(1-methylethenyl)phenyl]- is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular arrangement, which includes a hydroxy group, a methyl group, and a phenyl group with a methylethenyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 2-hydroxy-2-methyl-1-[4-(1-methylethenyl)phenyl]- typically involves the reaction of hydroxybenzaldehyde with isobutyric acid in the presence of a base. The reaction mixture is then acidified to obtain the desired product . The reaction conditions often include controlled temperatures and specific solvents to ensure the purity and yield of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize impurities. The use of advanced techniques such as continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 2-hydroxy-2-methyl-1-[4-(1-methylethenyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted aromatic compounds.
Scientific Research Applications
1-Propanone, 2-hydroxy-2-methyl-1-[4-(1-methylethenyl)phenyl]- has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Propanone, 2-hydroxy-2-methyl-1-[4-(1-methylethenyl)phenyl]- involves the generation of free radicals upon exposure to UV light. These free radicals initiate polymerization reactions, leading to the formation of cross-linked polymer networks . The molecular targets and pathways involved include the activation of specific photoinitiator sites and the propagation of radical chains.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: This compound shares a similar structure but lacks the methylethenyl substituent.
1-Phenyl-2-hydroxy-2-methylpropan-1-one: Another similar compound with slight variations in the molecular arrangement.
Uniqueness
1-Propanone, 2-hydroxy-2-methyl-1-[4-(1-methylethenyl)phenyl]- is unique due to its specific substituent groups, which confer distinct chemical properties and reactivity. Its ability to act as a photoinitiator and its applications in various fields highlight its versatility and importance in scientific research and industrial applications.
Properties
CAS No. |
101649-40-5 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
2-hydroxy-2-methyl-1-(4-prop-1-en-2-ylphenyl)propan-1-one |
InChI |
InChI=1S/C13H16O2/c1-9(2)10-5-7-11(8-6-10)12(14)13(3,4)15/h5-8,15H,1H2,2-4H3 |
InChI Key |
IJBSPUKPEDBNKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=CC=C(C=C1)C(=O)C(C)(C)O |
Related CAS |
115055-18-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


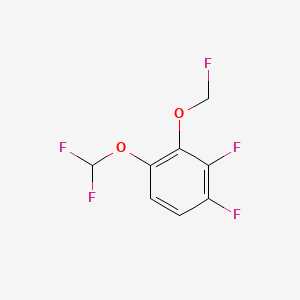
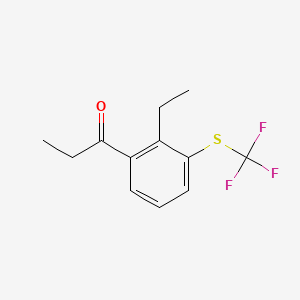
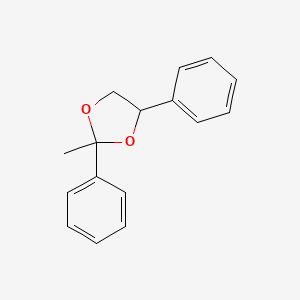
![4-(2-Bromo-5-methoxyphenyl)-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one](/img/structure/B14066819.png)
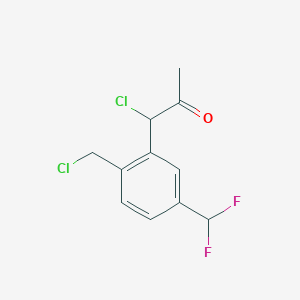
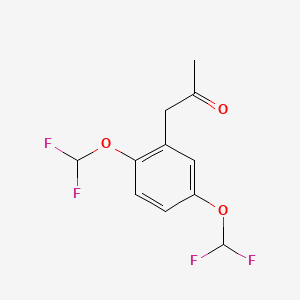
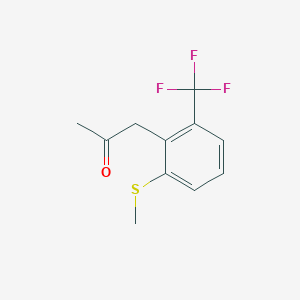
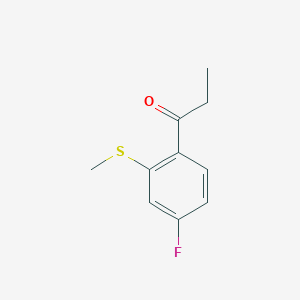
![{4-[(2S)-N-[(1S)-1-carbamoyl-4-(carbamoylamino)butyl]-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido]-3-methylbutanamido]phenyl}methyl 4-nitrophenyl carbonate](/img/structure/B14066850.png)
